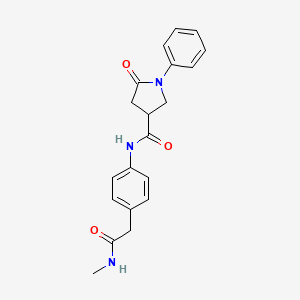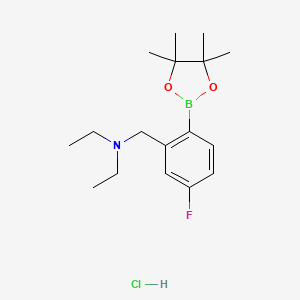
2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of boronic esters like “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” often involves processes such as protodeboronation . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic esters, including “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl”, are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” would be influenced by its molecular structure and the nature of its substituents. Boronic esters are generally only marginally stable in water .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound could be used in organic synthesis, particularly in reactions involving rearrangements . The pinacol ester group in the compound suggests it could be involved in pinacol rearrangements , which are synthetically useful rearrangements that occur under both acidic and basic conditions .
Formation of C-C, C-O, and C-N Bonds
The compound could be used in reactions that form new C-C, C-O, and C-N bonds . These reactions also provide opportunities for ring expansions and ring contractions .
Solvent Solubility
The pinacol ester in the compound could enhance its solubility in certain solvents . This could make it useful in reactions where high solubility in ether, ketone, or other solvents is required .
Rearrangement Reactions
The compound could be used in various rearrangement reactions, such as the benzilic acid rearrangement . These reactions are often used in the synthesis of complex organic compounds .
Acid-Catalyzed Reactions
Given the presence of the hydrochloride (HCl) group, this compound could potentially be used in acid-catalyzed reactions . Acid catalysis is a common method used in organic synthesis .
Safety And Hazards
Direcciones Futuras
The future directions for “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” and similar compounds could involve further development of protocols for their synthesis, particularly focusing on protodeboronation . Additionally, their potential applications in drug design and delivery could be explored further .
Propiedades
IUPAC Name |
N-ethyl-N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2.ClH/c1-7-20(8-2)12-13-11-14(19)9-10-15(13)18-21-16(3,4)17(5,6)22-18;/h9-11H,7-8,12H2,1-6H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBADHZQZYLKTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)
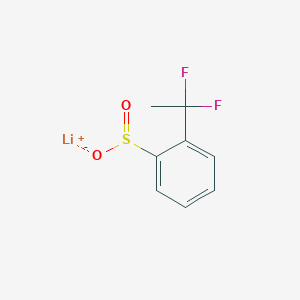
![6-(4-Ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)
![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)


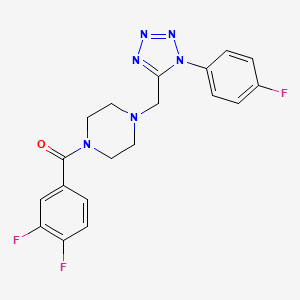
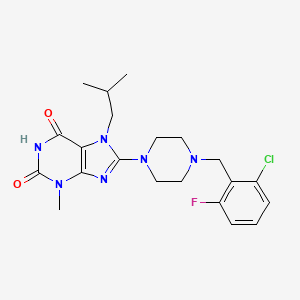
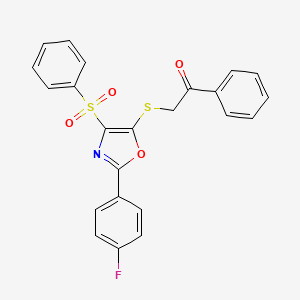

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)
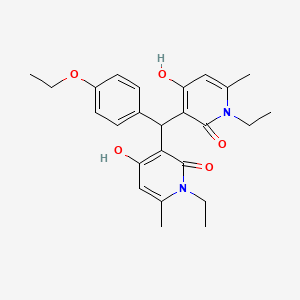
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)
